molecular formula C20H19Cl2N5O2 B2867555 1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 400080-92-4

1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2867555
CAS No.: 400080-92-4
M. Wt: 432.31
InChI Key: LPNCYBBHCKCGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a morpholine moiety, and dichlorophenyl and methyl groups. It has been studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction with a morpholine derivative.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired triazole-carboxamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl and morpholine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of neurotransmitter activity in neurological disorders.

Comparison with Similar Compounds

1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: Lacks the morpholine moiety, which may affect its biological activity and chemical reactivity.

    1-(3,5-dichlorophenyl)-5-methyl-N-(2-piperidinophenyl)-1H-1,2,4-triazole-3-carboxamide: Contains a piperidine group instead of morpholine, which can influence its pharmacological properties.

    1-(3,5-dichlorophenyl)-5-methyl-N-(2-pyrrolidinophenyl)-1H-1,2,4-triazole-3-carboxamide: Features a pyrrolidine moiety, leading to different chemical and biological characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-N-(2-morpholin-4-ylphenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N5O2/c1-13-23-19(25-27(13)16-11-14(21)10-15(22)12-16)20(28)24-17-4-2-3-5-18(17)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNCYBBHCKCGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.